![molecular formula C9H14FN3O2S B2433180 N-Methyl-N-[(2-propan-2-ylpyrimidin-5-yl)methyl]sulfamoyl fluoride CAS No. 2411278-73-2](/img/structure/B2433180.png)
N-Methyl-N-[(2-propan-2-ylpyrimidin-5-yl)methyl]sulfamoyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-[(2-propan-2-ylpyrimidin-5-yl)methyl]sulfamoyl fluoride is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as MPF and is a potent inhibitor of serine proteases. MPF is synthesized using a multi-step process that involves the reaction of various chemicals.
Mécanisme D'action
The mechanism of action of MPF involves the covalent modification of the active site of serine proteases. MPF contains a sulfamoyl fluoride group that reacts with the active site serine residue of serine proteases, forming a covalent bond. This covalent modification irreversibly inhibits the activity of the enzyme.
Biochemical and Physiological Effects
MPF has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that MPF inhibits the activity of several serine proteases, including trypsin, chymotrypsin, and thrombin. In vivo studies have shown that MPF can reduce blood clotting and inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MPF is its potent inhibitory activity against serine proteases. This makes it an ideal tool for studying the role of serine proteases in physiological processes. However, MPF has some limitations for lab experiments. The covalent modification of serine proteases by MPF is irreversible, which can make it difficult to study the effects of protease inhibition over time. Additionally, MPF has a relatively short half-life, which can limit its use in long-term experiments.
Orientations Futures
For the study of MPF include the development of more selective and stable inhibitors of serine proteases and the exploration of its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of MPF involves several steps, including the reaction of 2-aminopyrimidine with 2-bromo-2-methylpropane, followed by the reaction of the resulting compound with sodium hydride. The final step involves the reaction of the resulting compound with sulfuryl fluoride to produce MPF. The yield of the final product is typically around 50%.
Applications De Recherche Scientifique
MPF has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use as a potent inhibitor of serine proteases. Serine proteases play a critical role in many physiological processes, including blood coagulation, inflammation, and cell signaling. MPF has been shown to inhibit several serine proteases, including trypsin, chymotrypsin, and thrombin.
Propriétés
IUPAC Name |
N-methyl-N-[(2-propan-2-ylpyrimidin-5-yl)methyl]sulfamoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FN3O2S/c1-7(2)9-11-4-8(5-12-9)6-13(3)16(10,14)15/h4-5,7H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DILXMBKXPWDBHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=N1)CN(C)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

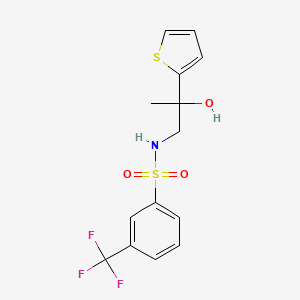

![Tert-butyl 6-amino-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2433099.png)
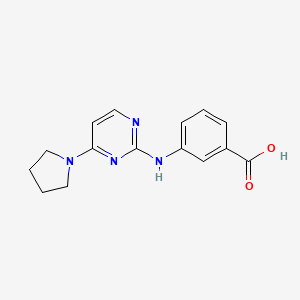
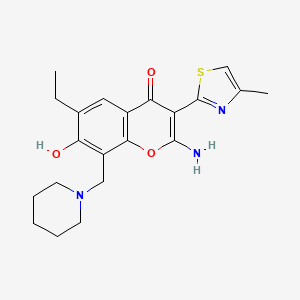
![N-(benzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2433106.png)

![2-Chloro-1-[(4S)-4-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]ethanone](/img/structure/B2433110.png)
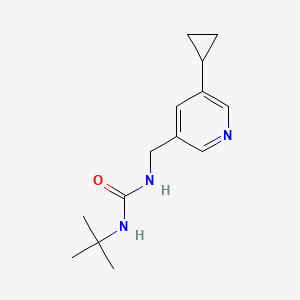
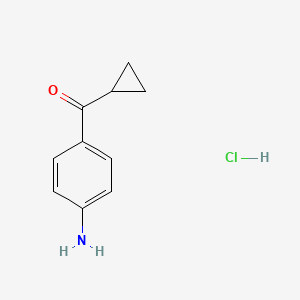
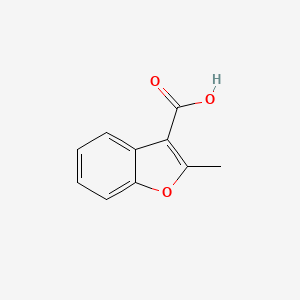

![N-[cyano(3,4,5-trimethoxyphenyl)methyl]cyclobutanecarboxamide](/img/structure/B2433119.png)
![2-[4-[(4-Oxoquinazolin-3-yl)methyl]piperidin-1-yl]acetamide](/img/structure/B2433120.png)